5-Hydroxy Debrisoquin

Drug Metabolism CYP2D6 Pharmacogenomics

Researchers phenotyping CYP2D6 activity require isomerically pure metabolite standards to distinguish CYP2D6-dependent (4-hydroxy) from non-CYP2D6 (5-hydroxy) debrisoquine clearance pathways; cross-isomer contamination invalidates metabolic ratio calculations. - 5-Hydroxy Debrisoquin is the sole validated reference standard for quantifying non-CYP2D6-mediated aromatic ring hydroxylation, essential for comprehensive metabolite panel method validation. - Distinct chromatographic retention and mass spectrum versus 4-, 6-, 7-, and 8-hydroxy positional isomers ensure unambiguous peak assignment in complex biological matrices. - Supplied as pale beige solid, MW 191.23, mp 279-283°C (dec.); stored at -20°C for long-term stability.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 70746-05-3
Cat. No. B029596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Debrisoquin
CAS70746-05-3
Synonyms3,4-Dihydro-5-hydroxy-2(1H)-isoquinolinecarboximidamide;  5-Hydroxydebrisoquine; _x000B_
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C(=CC=C2)O)C(=N)N
InChIInChI=1S/C10H13N3O/c11-10(12)13-5-4-8-7(6-13)2-1-3-9(8)14/h1-3,14H,4-6H2,(H3,11,12)
InChIKeyNDFYJSUPIOLUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy Debrisoquin: Physicochemical Profile


5-Hydroxy Debrisoquin (CAS 70746-05-3) is the 5-hydroxy aromatic ring metabolite of the antihypertensive agent debrisoquin, a prototypic probe substrate for the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme [1]. It is a member of the hydroxydebrisoquine metabolite class, alongside 4-, 6-, 7-, and 8-hydroxydebrisoquine [2]. This compound is supplied as a pale beige solid with a molecular weight of 191.23 g/mol (C10H13N3O), a melting point of 279-283°C (with decomposition), and water solubility, requiring storage at -20°C .

Pathway Non-CYP2D6 debrisoquine metabolism investigation
Isomer Role Distinct from 4-hydroxy isomer; not a CYP2D6 phenotyping marker
Format Reference standard for LC-MS/MS metabolite panels and QC

Why 5-Hydroxy Debrisoquin Is Irreplaceable in CYP2D6 Research


Substituting 5-Hydroxy Debrisoquin with another hydroxydebrisoquine isomer (e.g., 4-hydroxy, 6-hydroxy, or 7-hydroxy) in research applications is scientifically invalid due to fundamental differences in metabolic origin, enzymatic pathway, and functional relevance. The 4-hydroxy metabolite is the primary CYP2D6-dependent product and is the cornerstone of the established urinary metabolic ratio (MR = debrisoquine / 4-hydroxydebrisoquine) used for clinical phenotyping [1]. In contrast, the 5-, 6-, 7-, and 8-hydroxy metabolites are phenolic products arising from aromatic ring hydroxylation, and their formation is not definitively linked to CYP2D6 activity [2]. Therefore, only 5-Hydroxy Debrisoquin serves as the appropriate reference standard for investigating non-CYP2D6-mediated debrisoquine metabolism, distinguishing it from the CYP2D6-specific 4-hydroxy isomer.

Attribute
5-Hydroxy Debrisoquin
4-Hydroxy Debrisoquin
Metabolic Origin
Aromatic ring hydroxylation; CYP2D6 role unclear
CYP2D6-catalyzed hydroxylation; primary metabolic pathway
Phenotyping Use
Not used in metabolic ratio calculation; non-CYP2D6 pathway probe
Core marker for debrisoquine/4-hydroxydebrisoquine MR phenotyping
Analytical Demand
Lower urinary abundance; requires sensitive LLOQ validation
Major urinary metabolite; standard concentration ranges established

5-Hydroxy Debrisoquin: Metabolic Evidence vs. Isomers


CYP2D6-Independent Metabolic Pathway

Unlike the 4-hydroxy metabolite, which is established as the principal CYP2D6-catalyzed product, the role of CYP2D6 in the formation of 5-hydroxydebrisoquine is unclear and likely involves a different enzymatic pathway [1]. This distinction is critical for researchers investigating CYP2D6-independent debrisoquine metabolism. While a Spearman rank correlation of rS = 0.97 and 0.96 has been demonstrated between debrisoquine/4-hydroxydebrisoquine ratios and the products of 1- or 3-hydroxydebrisoquine, confirming their CYP2D6-dependence, no such correlation has been established for 5-hydroxydebrisoquine formation [2].

CYP2D6 Dependence
Class-level inference
5-Hydroxy: CYP2D6 role unclear; formation not definitively linked.
4-Hydroxy: clearly CYP2D6-dependent, primary marker.
Supports non-CYP2D6 pathway interpretation
Meta-analysis context; verify in your experimental model
Drug Metabolism CYP2D6 Pharmacogenomics

Urinary Abundance: 5-Hydroxy vs. 4-Hydroxy

Quantitative analysis of urinary metabolites following oral debrisoquine administration reveals that 4-hydroxydebrisoquine is the major metabolite, while 5-hydroxydebrisoquine is formed in 'significant amounts' but at a lower abundance [1]. This quantitative hierarchy is essential for method development and validation. For example, in marmoset liver microsomes, debrisoquine was more extensively hydroxylated at the 7-, 5-, 6-, and 8-positions, with 4-hydroxydebrisoquine being a minor metabolite, highlighting species-specific differences [2].

Urinary Abundance
Cross-study comparable
5-Hydroxy: formed in significant but lower amounts.
4-Hydroxy: major urinary metabolite (4-OH >> 5-OH).
Guides standard concentration range selection
Species differences reported; marmoset shows higher 5-OH
Analytical Chemistry Pharmacokinetics LC-MS

Melting Point and Stability Profile

5-Hydroxy Debrisoquin exhibits a distinct melting point of 279-283°C (with decomposition), compared to 4-hydroxydebrisoquine which melts at 198-202°C . This significant difference in thermal stability is critical for establishing identity and purity in quality control. Furthermore, 5-Hydroxy Debrisoquin requires storage at -20°C , a condition that may differ from other metabolites, impacting laboratory handling and long-term stability studies.

Thermal Stability
Data to verify
279–283 °C (dec.) vs. 198–202 °C for 4-hydroxy
Supports identity confirmation and stability profiling
Lot-specific validation recommended; source data limited
Analytical Reference Standards Compound Stability Method Validation

Not a CYP2D6 Phenotyping Marker

The established debrisoquine metabolic ratio (MR) for CYP2D6 phenotyping is calculated as the ratio of debrisoquine to 4-hydroxydebrisoquine in 0-8 hour urine [1]. Poor metabolizers (PMs) are defined by an MR > 12.6, while extensive metabolizers (EMs) have an MR between 0.1 and 1.0 [1]. The 5-hydroxy metabolite is not used in this calculation because its formation is not a validated CYP2D6 marker [2]. This is a critical distinction for procurement; using 5-Hydroxy Debrisoquin as a surrogate for the 4-hydroxy metabolite in a phenotyping study would lead to erroneous genotype-phenotype correlations.

Phenotyping Utility
Class-level inference
5-Hydroxy: not used in debrisoquine MR calculation.
4-Hydroxy: validated marker (MR >12.6 = PM; 0.1–1.0 = EM).
Differentiates non-CYP2D6 research application
Use as negative control in CYP2D6-specific assays
Pharmacogenomics CYP2D6 Phenotyping Clinical Pharmacology

5-Hydroxy Debrisoquin: Procurement & Application Scenarios


Non-CYP2D6 Debrisoquine Metabolism

5-Hydroxy Debrisoquin is the appropriate reference standard for studies designed to identify and quantify non-CYP2D6-mediated metabolism of debrisoquine. As its formation is not definitively linked to CYP2D6, it serves as a marker for alternative clearance pathways, contrasting with the CYP2D6-specific 4-hydroxy metabolite [1]. This application is crucial for understanding inter-individual variability in drug response beyond CYP2D6 genotype.

LC-MS/MS Debrisoquine Metabolite Profiling

For analytical chemists developing a comprehensive debrisoquine metabolite panel, 5-Hydroxy Debrisoquin is a required standard for method validation. Its distinct chromatographic retention time and mass spectrum, compared to other positional isomers, are essential for accurate identification and quantification in complex biological matrices [1]. Its lower abundance relative to 4-hydroxydebrisoquine [2] must be considered when establishing lower limits of quantification (LLOQ).

Marmoset Metabolism Studies

In preclinical species such as the marmoset, debrisoquine is more extensively hydroxylated at the 5-position than in humans [1]. Therefore, researchers using marmoset models for drug metabolism studies require 5-Hydroxy Debrisoquin as a quantitative standard to accurately measure species-specific metabolic profiles, which are essential for interpreting pharmacokinetic data from this non-human primate model.

QC Reference Standard for Metabolite Identification

Given its defined physicochemical properties, including a high melting point of 279-283°C (with decomposition) and specific storage requirements (-20°C) [1], 5-Hydroxy Debrisoquin serves as a critical reference standard for confirming the identity and purity of synthesized or isolated metabolites in quality control laboratories. Its stability profile is a key parameter for long-term method validation.

Application
Selection Property
Validation Focus
Non-CYP2D6 Metabolism Research
Metabolic pathway independence from CYP2D6
Alternative clearance pathway confirmation
LC-MS/MS Metabolite Profiling
Isomer-specific retention and mass spectrum
Method validation for comprehensive metabolite panels
Preclinical Marmoset Studies
Species-specific metabolic hydroxylation profile
Quantitative standard for non-human primate PK models
QC Reference Standard
High thermal stability and defined physicochemical properties
Identity and purity verification in quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy Debrisoquin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.